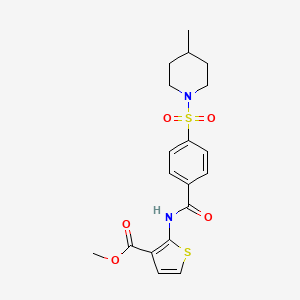

![molecular formula C11H12FNO2 B2919668 N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine CAS No. 1798397-27-9](/img/structure/B2919668.png)

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

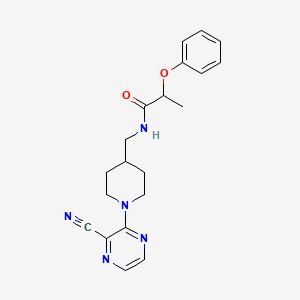

The compound “N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine” is an organic compound containing a hydroxylamine group attached to a tetrahydronaphthalene ring, which is further substituted with a fluoro and a methoxy group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, hydroxylamine derivatives are often synthesized through various methods including the reaction of hydroxylamine with carbonyl compounds . The fluoro and methoxy groups could potentially be introduced through substitution reactions .Wissenschaftliche Forschungsanwendungen

Sigma Receptor Binding and Activity

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine and its derivatives have been explored for their binding affinity and activity at sigma receptors. These compounds are significant due to their potential in tumor research and therapy, showcasing antiproliferative activity in rat C6 glioma cells. This suggests a putative sigma(1) antagonist activity, opening new avenues for cancer treatment research (Berardi et al., 2005).

Chemoenzymatic Synthesis Applications

The chemoenzymatic synthesis route of (2R)-2-Amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, a precursor of the 5-hydroxytryptamine receptor agonist 8-OH-DPAT, highlights the compound's utility in synthesizing other pharmacologically relevant tetrahydronaphthalenes. This synthesis method offers a pathway for creating various tetrahydronaphthalene derivatives, potentially expanding the chemical library for drug discovery and development (Orsini et al., 2002).

Synthesis and Evaluation as Enzyme Inhibitors

Further research into the synthesis of novel oximes of 2-Aryl-6-methoxy-3,4-dihydronaphthalene and their evaluation as inhibitors of 17α-hydroxylase-C17,20-lyase (P450 17) underlines the importance of these compounds in the field of nonsteroidal inhibitors. Although the target compounds showed only marginal inhibition, this work lays the groundwork for future modifications and potential therapeutic applications in treating diseases related to enzyme dysregulation (Zhuang & Hartmann, 1998).

Anticancer Evaluation

The preparation of (3-(Naphthalen-1-yl)oxiran-2-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone and its reactions with different nucleophiles demonstrate its potential as an anticancer agent. Some of the synthesized compounds were evaluated for their anticancer properties, indicating the compound's role in developing new therapeutic agents (Gouhar & Raafat, 2015).

Sigma Ligands and EBP Site Affinity

The compounds' high affinity towards sigma(1) and EBP (Delta(8)-Delta(7) sterol isomerase) sites from an extended class of sigma ligands showcases their importance in understanding receptor-ligand interactions and the development of diagnostic and therapeutic agents targeting these receptors (Berardi et al., 2001).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

(NE)-N-(8-fluoro-5-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2/c1-15-10-6-5-8(12)11-7(10)3-2-4-9(11)13-14/h5-6,14H,2-4H2,1H3/b13-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKSYFCJLCNPLT-UKTHLTGXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2CCCC(=NO)C2=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2CCC/C(=N\O)/C2=C(C=C1)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1E)-8-fluoro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-ylidene]hydroxylamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2919585.png)

![3,4-Dihydro-2H-chromen-2-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2919587.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2919588.png)

![2-methyl-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2919593.png)

![2-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)-6-oxopyridazin-1(6H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2919602.png)

![1-(1,3-Benzodioxol-5-yl)-3-[4-(4-nitrophenyl)piperazino]-1-propanone](/img/structure/B2919606.png)

![5-(3,5-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2919607.png)

![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2919608.png)